2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine
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Overview
Description
2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxy group, a methyl group, and a piperidin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with piperidine in the presence of a suitable solvent such as dioxane . The reaction conditions often require heating to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methoxy and piperidin-3-yl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Solvents such as ethanol, methanol, and dioxane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Research: It is used in the synthesis of biologically active molecules for studying various biological processes.
Industrial Applications: The compound is utilized in the development of new materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4-methyl-1,3-thiazol-2-yl)-4-(3-piperidinyl)pyrimidine
- 2-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine hydrochloride
Uniqueness
2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-5-methyl-4-piperidin-3-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-13-11(15-2)14-10(8)9-4-3-5-12-7-9/h6,9,12H,3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTJHUUUIJSMEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CCCNC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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